molecular formula C17H15N3O2 B2597947 N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide CAS No. 2034431-63-3

N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide

Cat. No.: B2597947
CAS No.: 2034431-63-3
M. Wt: 293.326
InChI Key: VIMHHUXGFYWPRS-UHFFFAOYSA-N
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Description

“N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the carboxamide group: This step often involves the reaction of a pyridine derivative with an appropriate amine under conditions that facilitate amide bond formation.

    Attachment of the cyanophenyl group: This can be done through a nucleophilic substitution reaction.

    Cyclopropylmethoxy group addition: This step might involve the reaction of the intermediate compound with a cyclopropylmethanol derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the cyclopropylmethoxy group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or strong bases for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

“N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide” could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or modulator of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Generally, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-(methoxy)pyridine-4-carboxamide
  • N-(2-cyanophenyl)-2-(ethoxy)pyridine-4-carboxamide

Uniqueness

“N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide” might be unique in its specific substituents, which could confer distinct biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c18-10-14-3-1-2-4-15(14)20-17(21)13-7-8-19-16(9-13)22-11-12-5-6-12/h1-4,7-9,12H,5-6,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMHHUXGFYWPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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